molecular formula C16H16N2O2S2 B2684956 6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1030131-30-6

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2684956
M. Wt: 332.44
InChI Key: BLPHAJWVPNYQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

  • Neuroprotection and Anti-neuroinflammatory Agents

    • Field : Pharmaceutical Research
    • Application : Triazole-Pyrimidine hybrids, which may include 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .
    • Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • AMPA Receptor Modulators

    • Field : Neuropharmacology
    • Application : Certain derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been found to be positive allosteric modulators of AMPA receptors . These receptors are involved in fast synaptic transmission in the CNS, and their modulation can have therapeutic benefits in conditions like depression, schizophrenia, and Alzheimer’s disease .
    • Methods : The compounds are synthesized and their binding affinities at the AMPA receptor are evaluated. For example, Citti et al. reported a synthesis of a new derivative and its binding affinities at the AMPA receptor .
    • Results : The compound was found to be one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro to date .
  • Anticancer Agents

    • Field : Oncology
    • Application : Some 2-aminothiazole derivatives, which may include 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
    • Methods : The compounds are synthesized and their anticancer activity is evaluated in vitro and in silico .
    • Results : The results suggested that 1-(2-dialkylamino)ethyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl) benzo[d]thiazol-2-yl)urea analogues could be used as strong PI3K inhibitors and anticancer compounds with low toxicity .

properties

IUPAC Name

6-methyl-3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-11-4-3-5-13(8-11)10-21-16-17-14-9-12(2)6-7-15(14)22(19,20)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPHAJWVPNYQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

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